molecular formula C16H15FO3 B6405263 5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid CAS No. 1261955-38-7

5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid

Cat. No.: B6405263
CAS No.: 1261955-38-7
M. Wt: 274.29 g/mol
InChI Key: PBZUBOCTCPXWBL-UHFFFAOYSA-N
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Description

5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid is a chemical compound with a unique structure that combines an ethoxy group, a methyl group, and a fluorobenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid typically involves the coupling of 4-ethoxy-2-methylphenylboronic acid with a fluorobenzoic acid derivative. One common method includes the use of copper acetate and pyridine as catalysts in a solvent such as dimethylformamide (DMF) at elevated temperatures (around 90°C) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid can undergo several types of chemical reactions, including:

    Oxidation: The ethoxy and methyl groups can be oxidized under strong oxidizing conditions.

    Reduction: The fluorobenzoic acid moiety can be reduced to form corresponding alcohols or amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield aldehydes or carboxylic acids, while reduction of the fluorobenzoic acid can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid is not fully understood. it is believed that its effects are mediated through interactions with specific molecular targets and pathways. The ethoxy and methyl groups may influence its binding affinity and reactivity with various biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Ethoxy-2-methylphenyl)-2-fluorobenzoic acid is unique due to the presence of the fluorobenzoic acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous.

Properties

IUPAC Name

5-(4-ethoxy-2-methylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO3/c1-3-20-12-5-6-13(10(2)8-12)11-4-7-15(17)14(9-11)16(18)19/h4-9H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZUBOCTCPXWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=CC(=C(C=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690741
Record name 4'-Ethoxy-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-38-7
Record name 4'-Ethoxy-4-fluoro-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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